Cas no 81873-91-8 (12-Ketoursodeoxycholic Acid)

12-Ketoursodeoxycholic Acid structure
12-Ketoursodeoxycholic Acid structure
Product Name:12-Ketoursodeoxycholic Acid
CAS-Nr.:81873-91-8
MF:C24H38O5
MW:406.55552816391
CID:729105
PubChem ID:158005
Update Time:2024-03-01

12-Ketoursodeoxycholic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cholan-24-oic acid,3,7-dihydroxy-12-oxo-, (3a,5b,7b)-
    • (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 12-Ketoursodeoxycholic Acid
    • 12-Oxo-ursodeoxycholic acid
    • (3α,5β,7β)-3,7-Dihydroxy-12-oxocholan-24-oic acid (ACI)
    • 3α,7β-Dihydroxy-12-keto-5β-cholan-24-oic acid
    • SF 482
    • Inchi: 1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,22+,23+,24-/m1/s1
    • InChI-Schlüssel: MIHNUBCEFJLAGN-RAEYQWLJSA-N
    • Lächelt: O[C@H]1C[C@@H]2C[C@@H](CC[C@]2(C)[C@@H]2[C@@H]1[C@@H]1CC[C@H]([C@H](C)CCC(=O)O)[C@]1(C(C2)=O)C)O

Berechnete Eigenschaften

  • Genaue Masse: 406.27192431g/mol
  • Monoisotopenmasse: 406.27192431g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 676
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topologische Polaroberfläche: 94.8Ų

12-Ketoursodeoxycholic Acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
K315400-1mg
12-Ketoursodeoxycholic Acid
81873-91-8
1mg
$ 227.00 2023-09-07
TRC
K315400-5mg
12-Ketoursodeoxycholic Acid
81873-91-8
5mg
$ 821.00 2023-09-07
TRC
K315400-10mg
12-Ketoursodeoxycholic Acid
81873-91-8
10mg
$ 1332.00 2023-09-07

12-Ketoursodeoxycholic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Glucose dehydrogenase Solvents: Water ;  4.5 h, pH 6.5, 25 °C
Referenz
Multi-enzymatic one-pot reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid with whole-cell biocatalysts
Sun, Boqiao; et al, Biotechnology and Bioengineering, 2013, 110(1), 68-77

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: NADH ,  Ethylenediaminetetraacetic acid ,  2-Mercaptoethanol Catalysts: 7β-Hydroxysteroid dehydrogenase Solvents: Water ;  48 h, pH 7, rt
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Referenz
Xanthomonas maltophilia CBS 897.97 as a source of new 7β- and 7α-hydroxysteroid dehydrogenases and cholylglycine hydrolase: Improved biotransformations of bile acids
Pedrini, Paola; et al, Steroids, 2006, 71(3), 189-198

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: 1-Propanol ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: tert-Butanol ;  1 h, reflux
Referenz
Regioselective oxidation of cholic acid and its 7β epimer by using o-iodoxybenzoic acid
Dangate, Prasad S.; et al, Steroids, 2011, 76(12), 1397-1399

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium formate Catalysts: NADP ,  NAD ,  3α-Hydroxysteroid dehydrogenase ,  7β-Hydroxysteroid dehydrogenase (NADP) Solvents: Water ;  12 h, 24 °C
Referenz
One-step synthesis of 12-ketoursodeoxycholic acid from dehydrocholic acid using a multienzymatic system
Liu, Luo; et al, Applied Microbiology and Biotechnology, 2013, 97(2), 633-639

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: tert-Butanol ;  1 h, reflux
Referenz
Regioselective oxidation of cholic acid and its 7β epimer by using o-iodoxybenzoic acid
Dangate, Prasad S.; et al, Steroids, 2011, 76(12), 1397-1399

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: 7β-Hydroxysteroid dehydrogenase (NADP)
Referenz
Large-scale enzymatic synthesis of 12-ketoursodeoxycholic acid from dehydrocholic acid by simultaneous combination of 3α-hydroxysteroid dehydrogenase from Pseudomonas testosteroni and 7β-hydroxysteroid dehydrogenase from Collinsella aerofaciens
Bakonyi, Daniel; et al, Zeitschrift fuer Naturforschung, 2012, 67(10), 1037-1044

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Oxaloacetic acid Catalysts: NADP ,  Malate dehydrogenase (NAD) ,  12α-Hydroxysteroid dehydrogenase Solvents: Methanol ,  Water ;  4 h, pH 8, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Clean Enzymatic Oxidation of 12α-Hydroxysteroids to 12-Oxo-Derivatives Catalyzed by Hydroxysteroid Dehydrogenase
Tonin, Fabio; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2448-2455

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: 3α-Hydroxysteroid dehydrogenase
Referenz
Large-scale enzymatic synthesis of 12-ketoursodeoxycholic acid from dehydrocholic acid by simultaneous combination of 3α-hydroxysteroid dehydrogenase from Pseudomonas testosteroni and 7β-hydroxysteroid dehydrogenase from Collinsella aerofaciens
Bakonyi, Daniel; et al, Zeitschrift fuer Naturforschung, 2012, 67(10), 1037-1044

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium pyruvate ,  Sodium azide Catalysts: NAD ,  7α-Hydroxysteroid dehydrogenase ,  12α-Hydroxysteroid dehydrogenase Solvents: Water ;  15 h, pH 8, 28 °C
1.2 Reagents: Glucose ,  Sodium azide Catalysts: NADP ,  7β-Hydroxysteroid dehydrogenase (NADP) Solvents: Water ;  15 h, 28 °C
Referenz
One-pot multienzymatic synthesis of 12-ketoursodeoxycholic acid: subtle cofactor specificities rule the reaction equilibria of five biocatalysts working in a row
Monti, Daniela; et al, Advanced Synthesis & Catalysis, 2009, 351(9), 1303-1311

12-Ketoursodeoxycholic Acid Raw materials

12-Ketoursodeoxycholic Acid Preparation Products

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